

A Comparative Analysis of Iodine Bioavailability from Calcium Iodide and Calcium Iodate

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Compound of Interest

Compound Name: Calcium;iodide

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This guide provides a detailed comparison of the bioavailability of iodine from two common supplementation forms: calcium iodide (CaI_2) and calcium iodate ($\text{Ca}(\text{IO}_3)_2$). While direct comparative human studies between these two specific calcium salts are limited, valuable insights can be drawn from research comparing calcium iodate to potassium iodate, a salt that provides the iodide form of iodine. General physiological principles indicate that iodate is rapidly converted to iodide in the gastrointestinal tract prior to absorption.

Executive Summary

Both calcium iodide and calcium iodate are effective sources of iodine. However, their chemical properties and behavior in certain conditions differ. Calcium iodate is generally considered more stable, particularly in the presence of moisture and acidic conditions, which is a key reason for its common use in salt iodization programs in tropical and subtropical regions. In terms of bioavailability, studies indicate that iodine from calcium iodate is as readily absorbed as iodine from iodide salts.

A key human study conducted by Shenolikar and NarasingaRao (1973) compared the bioavailability of iodine from calcium iodate and potassium iodate using ^{131}I -labeled salts. The findings of this study are summarized below and serve as the primary source of experimental data for this guide. It is widely accepted that the bioavailability of iodine from potassium iodide is excellent, with absorption rates of over 90%. Therefore, the comparison with potassium iodate provides a strong benchmark for the bioavailability of iodine from calcium iodate.

Data Presentation: Bioavailability of Iodine from Calcium Iodate vs. Potassium Iodate

The following table summarizes the quantitative data from the comparative study by Shenolikar and NarasingaRao (1973), which assessed iodine absorption and thyroidal uptake in human subjects.

| Parameter | Calcium Iodate | Potassium Iodate | Significance |
|--|---|------------------|---------------|
| Iodine Absorption | | | |
| Urinary Excretion (% of dose in 72h) | 76.4 ± 6.51 | 69.4 ± 4.54 | Not specified |
| Thyroidal Uptake of ¹³¹ I | | | |
| 24 hours post-administration (% of dose) | 30.2 ± 2.26 | 22.2 ± 1.58 | p < 0.01 |
| Overall Conclusion of the Study | The study concluded that the absorption and thyroidal uptake of iodine from calcium iodate were as good as from potassium iodate. [1] | | |

Data presented as mean ± standard error.

The results indicate a statistically significant higher thyroidal uptake of iodine from calcium iodate at the 24-hour mark.[\[1\]](#) The authors of the study suggest that the apparent higher thyroid uptake from calcium iodate may be due to a slightly higher absorption rate.[\[1\]](#)

Experimental Protocols

The methodology employed in the pivotal study by Shenolikar and NarasingaRao (1973) provides a framework for understanding how the bioavailability of these iodine compounds was assessed.

Study Design: A comparative study was conducted on 24 human subjects to evaluate the availability of iodine from calcium iodate versus potassium iodate.[\[1\]](#)

Materials:

- ^{131}I -labeled calcium iodate and potassium iodate were synthesized for the study.
- The radioactive iodine dose administered to each subject was between 15 and 20 μCi .

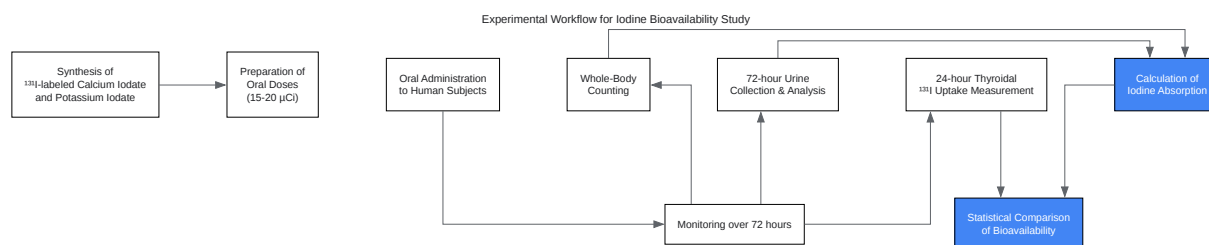
Procedure:

- **Administration:** Subjects were orally administered the ^{131}I -labeled salts.
- **Absorption Measurement:**
 - **Whole-Body Counting:** A whole-body counter was used to measure the retention of ^{131}I over time.
 - **Urinary Excretion:** Urine samples were collected for 72 hours post-administration to measure the excreted ^{131}I .
 - Absorbed activity was calculated as the sum of the activity retained in the body and the activity excreted in the urine at the end of 72 hours.[\[1\]](#)
- **Thyroidal Uptake Measurement:**
 - A scintillation counter with a probe was used to measure the uptake of ^{131}I by the thyroid gland at 24 hours post-administration.
 - A lead block was used to shield the thyroid during whole-body counting to differentiate between thyroidal and extra-thyroidal activity.[\[1\]](#)

Signaling Pathways and Experimental Workflows

The metabolic pathway of iodine absorption is relatively straightforward. In the gastrointestinal tract, iodate is reduced to iodide. Iodide is then actively transported into the bloodstream. The thyroid gland is the primary organ that takes up iodide from circulation to synthesize thyroid hormones.

Below is a diagram illustrating the experimental workflow for the comparative bioavailability study.



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Caption: Experimental workflow for the comparative bioavailability study of iodine from different salt forms.

Conclusion

The available evidence strongly suggests that the bioavailability of iodine from calcium iodate is comparable to that of iodide salts like potassium iodide. The conversion of iodate to iodide in the gastrointestinal tract is an efficient process, leading to similar rates of absorption and subsequent uptake by the thyroid gland.[1] While calcium iodide is a direct source of iodide, its lower stability in certain conditions makes calcium iodate a more practical choice for many applications, including food fortification, without compromising iodine bioavailability. For

pharmaceutical applications, the choice between calcium iodide and calcium iodate may depend on the specific formulation requirements, stability considerations, and desired release profile.

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References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [A Comparative Analysis of Iodine Bioavailability from Calcium Iodide and Calcium Iodate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14125375#a-study-on-the-bioavailability-of-iodine-from-calcium-iodide-versus-calcium-iodate>]

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